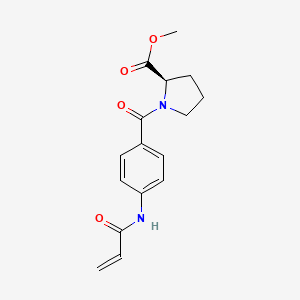
Methyl (4-acrylamidobenzoyl)-D-prolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-acrylamidobenzoyl)-D-prolinate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acrylamide group attached to a benzoyl moiety, further linked to a D-proline ester. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (4-acrylamidobenzoyl)-D-prolinate typically involves a multi-step process:
Acrylation: The initial step involves the acrylation of 4-aminobenzoic acid to form 4-acrylamidobenzoic acid. This reaction is usually carried out using acryloyl chloride in the presence of a base such as triethylamine.
Esterification: The next step is the esterification of D-proline with methanol to form methyl D-prolinate. This reaction is catalyzed by an acid such as sulfuric acid.
Coupling: The final step involves the coupling of 4-acrylamidobenzoic acid with methyl D-prolinate. This is typically achieved using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: Methyl (4-acrylamidobenzoyl)-D-prolinate undergoes various chemical reactions, including:
Oxidation: The acrylamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The acrylamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylamides.
科学研究应用
Methyl (4-acrylamidobenzoyl)-D-prolinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as hydrogels and nanocomposites, due to its polymerizable acrylamide group.
作用机制
The mechanism of action of Methyl (4-acrylamidobenzoyl)-D-prolinate involves its interaction with specific molecular targets. The acrylamide group can undergo Michael addition reactions with nucleophiles, such as thiol groups in proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
相似化合物的比较
4-Acrylamido-4-methyl-2-pentanone: Known for its use in food contact materials and evaluated for safety in such applications.
β-Methyl-4-acrylamido quinoline derivatives: Studied as dual inhibitors of PI3K/mTOR pathways for anti-cancer therapy.
Uniqueness: Methyl (4-acrylamidobenzoyl)-D-prolinate is unique due to its combination of an acrylamide group, a benzoyl moiety, and a D-proline ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
methyl (2R)-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-14(19)17-12-8-6-11(7-9-12)15(20)18-10-4-5-13(18)16(21)22-2/h3,6-9,13H,1,4-5,10H2,2H3,(H,17,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQOKZFBTVHKMV-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














